1-methyl-3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-methyl-3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. The process might include the initial formation of the pyrazole ring followed by selective functionalization to introduce the methyl and trimethylphenyl groups. Catalysts and optimized reaction conditions are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-methyl-3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to known bioactive molecules.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties
Mechanism of Action
The mechanism of action of 1-methyl-3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-5-methylpyrazole-3-carboxylic acid
- 3-Methyl-1H-pyrazole-5-carboxylic acid
- 2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid
Uniqueness
1-methyl-3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the trimethylphenyl group can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets .
Properties
CAS No. |
1283107-94-7 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-methyl-5-(2,4,5-trimethylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c1-8-5-10(3)11(6-9(8)2)12-7-13(14(17)18)16(4)15-12/h5-7H,1-4H3,(H,17,18) |
InChI Key |
GQPHHSOBANUSHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)C2=NN(C(=C2)C(=O)O)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NN(C(=C2)C(=O)O)C)C |
Origin of Product |
United States |
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